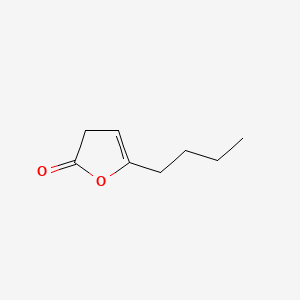

5-Butyl-2(3H)-furanone

Description

Structure

3D Structure

Properties

CAS No. |

34003-77-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

5-butyl-3H-furan-2-one |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |

InChI Key |

QTLGKYQQIZFPIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 5 Butyl 2 3h Furanone

De Novo Synthetic Routes for 5-Butyl-2(3H)-furanone

The synthesis of this compound and its analogues often involves carefully planned multi-step sequences. ontosight.aiontosight.ai A common strategy begins with a linear precursor that already contains the carbon backbone necessary for both the ring and the side chains. For example, the synthesis of certain brominated furanones related to the target compound has been achieved through a sequence starting with the addition of bromine to an appropriate ester, such as methyl 2-butylpropenoate. unipi.it This is followed by dehydrobromination, conversion to a carboxylic acid, and subsequent cyclization steps. unipi.it

Another multi-step approach involves the oxidation of a substituted furan (B31954). For instance, 5-substituted 2-tributylstannylfurans can be synthesized and then treated with lead tetraacetate (LTA). oup.com This process concurrently oxidizes the carbon-tin bond and introduces an acetoxy group at the C-5 position, yielding a 5-acetoxy-2(5H)-furanone intermediate. oup.com This intermediate can then be further modified to produce derivatives like 5-alkylidene-2(5H)-furanones. oup.com

The formation of the γ-lactone ring is the cornerstone of furanone synthesis. This is typically achieved through an intramolecular cyclization of a suitable linear precursor. ontosight.ai One of the most fundamental approaches involves the cyclization of γ-hydroxy acids or their ester equivalents, often facilitated by acid or base catalysis to promote the ring-closure reaction.

More advanced methods utilize precursors designed for specific cyclization strategies. The cycloisomerization of allenic hydroxyketones, for example, provides an efficient route to 3(2H)-furanones. organic-chemistry.org Similarly, γ-hydroxyalkynones can be cyclized under mild conditions to yield substituted 3(2H)-furanones. organic-chemistry.org These reactions showcase the versatility of using unsaturated functionalities to trigger the ring-forming process.

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. The synthesis of furanones has benefited significantly from the development of various metal-catalyzed processes. organic-chemistry.orgnih.gov

Platinum catalysts, such as PtCl₂, are effective in promoting the heterocyclization and subsequent 1,2-migration of propargylic ketols to form 3(2H)-furanones. nih.gov Gold catalysts, generated from precursors like (p-CF₃C₆H₄)₃PAuCl and AgOTf, are used to cyclize γ-hydroxyalkynones into 3(2H)-furanones under mild conditions. organic-chemistry.org Another powerful strategy involves a cascade reaction promoted by a combination of Rh(II) and Pd(0) catalysts, which converts α-diazo-δ-keto-esters into highly substituted 3(2H)-furanones. organic-chemistry.org These catalytic systems often exhibit high functional group tolerance and excellent selectivity. organic-chemistry.orgacs.org

| Catalyst System | Precursor Type | Product Type | Reference |

| PtCl₂ | Propargylic Ketols | 3(2H)-Furanones | nih.gov |

| (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | 3(2H)-Furanones | organic-chemistry.org |

| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Substituted 3(2H)-Furanones | organic-chemistry.org |

| AuCl₃ / NIS | 2-Alkynyl-2-silyloxy carbonyls | 4-Iodo-3-furanones | organic-chemistry.org |

Targeted Synthesis of this compound Derivatives

Beyond the synthesis of the parent compound, significant effort is directed towards creating derivatives with specific functional groups or modified side chains. This allows for the fine-tuning of the molecule's chemical and physical properties.

Functionalization of the furanone ring is a key strategy for creating diverse analogues. pressbooks.pub This can involve adding substituents to various positions on the heterocyclic ring. Bromination is a common modification, where reagents like N-Bromosuccinimide (NBS) are used to introduce bromine atoms onto the furanone core, as seen in the synthesis of various bioactive furanones. unipi.it

Other functional groups can be introduced through multi-step sequences. For example, starting with mucochloric acid, a series of reactions including substitution with thiols (thiolation) can yield thioether derivatives. nih.gov Subsequent oxidation of these thioethers with reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can produce the corresponding sulfones, adding further chemical diversity to the furanone scaffold. nih.govmdpi.com Another method involves the LTA oxidation of 2-stannylfurans to introduce an acetoxy group at the 5-position. oup.com

The butyl group at the C-5 position is a defining feature of this compound. Synthetic strategies must therefore account for its incorporation. One direct approach is to begin the synthesis with a starting material that already contains the butyl group. For instance, a multi-step synthesis can start from 5-butylfuran, which is then subjected to lithiation and reaction with tributylstannyl chloride to form 2-tributylstannyl-5-butylfuran, a key intermediate for further elaboration. oup.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related lactones is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com These principles emphasize the use of renewable feedstocks, energy efficiency, and the design of atom-economical pathways that maximize the incorporation of starting materials into the final product. primescholars.comrug.nl Environmentally benign approaches often involve the use of non-toxic solvents, recyclable catalysts, and streamlined reaction procedures. clockss.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity under eco-friendly conditions. ekb.eg The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, a benefit that has been noted in the synthesis of various furanone analogues. atmiyauni.ac.in

Research into the synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones, a complex furanone derivative, demonstrated the efficiency of microwave-assisted protocols. atmiyauni.ac.in In a comparison with conventional heating, the microwave method drastically reduced synthesis time from hours to minutes while achieving comparable or superior yields. atmiyauni.ac.in This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. atmiyauni.ac.in

Table 1: Comparison of Microwave vs. Conventional Heating in the Synthesis of Furanone Analogues atmiyauni.ac.in Table based on the synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)[4-(substituted ethynyl)phenyl]methanones via Sonogashira coupling.

| Substituent (Acetylene) | Method | Power (W) | Temperature (°C) | Time | Yield (%) |

| Phenylacetylene | Conventional | - | 80 | 18 h | 75 |

| Phenylacetylene | Microwave | 70 | 110 | 5 min | 80 |

| 4-Ethynylanisole | Conventional | - | 80 | 18 h | 72 |

| 4-Ethynylanisole | Microwave | 80 | 110 | 6 min | 78 |

| 1-Hexyne | Conventional | - | 80 | 12 h | 80 |

| 1-Hexyne | Microwave | 70 | 110 | 10 min | 85 |

In another example, a microwave-assisted protocol was developed for the synthesis of 5-isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone, an analogue of whisky lactone. researchgate.net The methodology involved the oxidation of natural dihydrotagetone to produce 2,6-dimethyl-4-oxo-heptanoic acid, which then underwent reduction and lactonization. researchgate.net This approach was noted for its simple procedure and milder reaction conditions, presenting an environmentally benign alternative to traditional methods. researchgate.net

Atom-Economical and Environmentally Benign Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Routes with high atom economy are inherently less wasteful. primescholars.com

A strategy for achieving high atom economy is the use of tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. A facile synthesis of highly substituted furanones has been demonstrated through a BF₃·OEt₂ catalyzed tandem reaction of α-diazo-amides and propargyl alcohols. acs.org This method avoids lengthy reaction sequences and the waste associated with intermediate purification steps. acs.org

The use of environmentally benign solvents and catalysts is another cornerstone of green furanone synthesis. Ionic liquids, such as n-butylpyridinium tetrafluoroborate (B81430) (BPyBF₄), have been employed as recyclable "green" solvents for lactonization reactions. clockss.org In the synthesis of 5-benzoyldihydro-2(3H)-furanone from 4-benzoylbutyric acid, the ionic liquid was easily recovered and reused multiple times without a significant loss of catalytic activity, showcasing a sustainable approach. clockss.org

Table 2: Reusability of Ionic Liquid Catalyst in Furanone Synthesis clockss.org Table based on the synthesis of 5-benzoyldihydro-2(3H)-furanone using recyclable n-butylpyridinium tetrafluoroborate (BPyBF₄).

| Recycle Run | Yield (%) |

| Fresh | 91 |

| 1st Reuse | 89 |

| 2nd Reuse | 90 |

| 3rd Reuse | 88 |

Furthermore, multi-component reactions (MCRs) that form complex products in a single step are highly desirable for their efficiency and inherently green nature. bas.bg The one-pot synthesis of 3,4,5-substituted furan-2(5H)-ones has been achieved through the condensation of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates using inexpensive and recyclable ammonium (B1175870) ionic liquids as catalysts under solvent-free conditions. bas.bg In a novel approach, even natural catalysts like barberry juice have been used effectively for similar three-component reactions, highlighting a truly eco-friendly and economical pathway. researchgate.net These methods benefit from clean reaction profiles, high yields, and simple work-up procedures. researchgate.netbas.bg The synthesis of furanone precursors from bio-based platform chemicals like furfural, using energy-efficient photochemical methods, further exemplifies the commitment to sustainable chemical production. rug.nl

Chemical Reactivity and Transformations of 5 Butyl 2 3h Furanone

Reactions of the Furanone Ring System

The furanone core of 5-Butyl-2(3H)-furanone is susceptible to a variety of reactions, including additions to its unsaturated bond and manipulations of the lactone functionality.

The carbon-carbon double bond within the 2(3H)-furanone ring is a key site for addition reactions. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of the broader class of 2(5H)-furanones, which are isomers, provides valuable insights. These compounds readily undergo conjugate addition reactions with various nucleophiles. For instance, thionucleophiles such as thioacids, dithioacids, xanthates, and dithiocarbamates can add to the double bond of 2(5H)-furanones to form 4-thio-4,5-dihydro-2(3H)-furanones. researchgate.net This suggests that the double bond in the furanone ring is electrophilic and can react with a range of soft nucleophiles.

Furthermore, the general reactivity pattern of α,β-unsaturated lactones indicates they can participate in Michael additions, where nucleophiles add to the β-carbon of the unsaturated system. The reaction of various amines with substituted 2(3H)-furanones has been shown to lead to the formation of amides, indicating a nucleophilic attack on the lactone ring. eurjchem.com

The lactone ring in this compound is susceptible to cleavage by nucleophiles. For example, hydrazine (B178648) hydrate (B1144303) can react with 3-arylazo-5-phenyl-2(3H)-furanones, leading to the opening of the furanone ring to form the corresponding acid hydrazides. researchgate.net These acyclic intermediates can then be used to synthesize other heterocyclic systems. researchgate.net Similarly, the reaction of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with hydrazine hydrate also results in ring opening to give an acid hydrazide, which can then cyclize to a pyridazinone. eurjchem.com

Base-catalyzed ethanolysis of a substituted 2(3H)-furanone has been shown to afford the corresponding ethyl ester, demonstrating another example of lactone ring opening. eurjchem.com These reactions highlight the lability of the ester bond within the lactone ring, which can be cleaved under both basic and nucleophilic conditions. The reverse reaction, lactonization, is a key step in the synthesis of furanones, often involving the cyclization of γ-hydroxy acids or their derivatives.

The interconversion between 2(3H)-furanones and their 2(5H)-furanone isomers is a significant process. The 2(5H)-furanone isomer is generally more stable. The isomerization of 2(3H)-furanones to the more stable 2(5H)-isomers can be catalyzed. orgsyn.org For instance, N,N-dimethylethanolamine has been used as a catalyst to facilitate this isomerization. orgsyn.org This process is crucial in synthetic procedures where the 2(3H)-furanone is an initial product, and the more stable 2(5H)-isomer is the desired compound. orgsyn.org The balance between the oxidation of a precursor and the isomerization of the initially formed 2(3H)-furanone can be a delicate aspect of the synthesis. orgsyn.org

Functional Group Interconversions on the Butyl Side Chain

While the provided search results focus primarily on the reactivity of the furanone ring, the butyl side chain of this compound also presents opportunities for chemical modification. Standard alkane functionalization reactions could potentially be applied, although specific examples for this compound are not detailed. These could include free-radical halogenation to introduce a handle for further transformations, or selective oxidation under specific conditions. However, the reactivity of the furanone ring would need to be considered to avoid competing reactions.

Derivatization Strategies for Structural Modification

The this compound scaffold can be derivatized to create a wide range of new molecules with potentially interesting properties.

2(3H)-Furanones are valuable precursors for the synthesis of other heterocyclic systems. researchgate.netbeilstein-journals.org The ring-opening of the lactone moiety by dinucleophiles, such as hydrazine, can lead to the formation of new rings. eurjchem.comresearchgate.net For example, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with hydrazine hydrate yields acid hydrazides, which can be cyclized to form 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) can lead to benzimidazole (B57391) derivatives. eurjchem.com

Furthermore, the reaction of 2(3H)-furanones with amines can lead to the formation of pyrrolidinones. ekb.eg This transformation involves a nucleophilic attack by the amine on the furanone, leading to ring opening and subsequent recyclization to form the five-membered nitrogen-containing ring. beilstein-journals.org These examples demonstrate the utility of the 2(3H)-furanone core as a versatile building block for accessing a variety of other heterocyclic structures. aaronchem.com

Interactive Data Table of Reactions

| Reactant(s) | Reagent/Catalyst | Product Type | Reaction Type |

| 2(5H)-Furanone | Thioacids, Dithioacids, Xanthates, Dithiocarbamates | 4-Thio-4,5-dihydro-2(3H)-furanone | Conjugate Addition researchgate.net |

| 3-Arylazo-5-phenyl-2(3H)-furanone | Hydrazine Hydrate | Acid Hydrazide | Ring-Opening researchgate.net |

| 5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone | Hydrazine Hydrate | Pyridazinone | Ring-Opening/Cyclization eurjchem.com |

| Substituted 2(3H)-furanone | Base (e.g., NaOH) / Ethanol | Ethyl Ester | Ring-Opening (Ethanolysis) eurjchem.com |

| 2(3H)-Furanone | N,N-Dimethylethanolamine | 2(5H)-Furanone | Isomerization orgsyn.org |

| 3-Arylazo-5-phenyl-2(3H)-furanone (from acid hydrazide) | - | 1,3,4-Oxadiazole, 1,2,4-Triazole | Cyclization researchgate.net |

| (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one | Amines, Urea, Thiourea | Pyrrolidin-2-one derivatives | Ring Transformation ekb.eg |

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound, a γ-lactone, is characterized by several key reaction types, including hydrolysis, reduction, oxidation, and ring-opening polymerization. Mechanistic investigations into these transformations, often drawing parallels from studies on analogous γ-lactones, provide a detailed understanding of the electronic and structural factors governing its reactivity.

Hydrolysis Mechanisms

The hydrolysis of this compound to 4-hydroxyoctanoic acid can proceed under both acidic and basic conditions, following mechanisms analogous to those of other γ-lactones like γ-butyrolactone. pearson.comhw.ac.ukbyjus.comnih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction follows a two-pathway mechanism: AAC1 (unimolecular) and AAC2 (bimolecular). hw.ac.uk

AAC2 Mechanism: This is the predominant pathway under mild acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the ring-opened 4-hydroxyoctanoic acid. Theoretical studies on similar γ-lactones have shown that the inclusion of explicit water molecules in computational models is crucial for accurately describing the proton transfer events in the transition states. hw.ac.uk

AAC1 Mechanism: At higher acidities, the mechanism can shift towards an AAC1 pathway. This involves the protonation of the ring oxygen, followed by the unimolecular cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water to yield the final product. The transition from AAC2 to AAC1 is dependent on the stability of the carbocation intermediate and the reaction conditions. hw.ac.uk

Base-Promoted Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis of this compound proceeds via a BAC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. pearson.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond and subsequent protonation of the resulting alkoxide to give the carboxylate salt of 4-hydroxyoctanoic acid. The reaction is effectively irreversible due to the deprotonation of the final carboxylic acid under basic conditions.

| Condition | Mechanism | Key Steps |

| Acidic (mild) | AAC2 | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Ring opening. |

| Acidic (strong) | AAC1 | 1. Protonation of ring oxygen. 2. Unimolecular C-O bond cleavage to form a carbocation. 3. Nucleophilic attack by water. |

| Basic | BAC2 | 1. Nucleophilic attack by hydroxide on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Ring opening to form carboxylate. |

Ring-Opening Polymerization (ROP)

The ring-opening polymerization of γ-lactones like this compound is a thermodynamically challenging process due to the low ring strain of the five-membered ring. icm.edu.plwikipedia.orgresearchgate.netgoogle.com However, under specific catalytic conditions, polymerization can be achieved. The mechanism typically involves nucleophilic attack on the carbonyl carbon, leading to ring opening and the formation of a propagating chain.

Organocatalysts, such as phosphazene superbases, have been shown to be effective for the ROP of γ-butyrolactone. chinesechemsoc.org The proposed mechanism involves the activation of an initiator (e.g., an alcohol) by the base to form a more nucleophilic species. This species then attacks the carbonyl carbon of the lactone, initiating the polymerization. The propagation proceeds through the sequential addition of lactone monomers to the growing polymer chain. The presence of the butyl group at the 5-position can influence the polymerizability and the properties of the resulting polyester (B1180765) due to steric and electronic effects.

Reactions with Radicals

Theoretical studies on the reaction of γ-butyrolactone with hydroxyl radicals (•OH) indicate that the reaction proceeds primarily through hydrogen atom abstraction. acs.org For this compound, hydrogen abstraction can occur at various positions on the lactone ring and the butyl chain. The reaction is initiated by the formation of a pre-reaction complex, followed by the hydrogen abstraction step through a transition state, leading to a post-reaction complex. The barrier for the addition of the •OH radical to the carbonyl carbon is significantly higher, making this pathway less favorable. acs.org The specific site of hydrogen abstraction is influenced by the stability of the resulting radical.

Natural Occurrence and Biosynthesis of Furanone Compounds

Identification of Furanones, Including 5-Butyldihydrofuran-2(3H)-one (Gamma-Octalactone), in Natural Sources

Gamma-octalactone (B87194) (5-butyldihydrofuran-2(3H)-one) is a naturally occurring volatile organic compound recognized for its characteristic fruity, coconut-like aroma. ontosight.ainih.gov Its presence is widespread, having been identified in a diverse array of biological sources, from plants and microorganisms to various processed foods and beverages.

Occurrence in Plants and Fruits

The compound is a notable component of the aroma profile of many fruits, contributing significantly to their characteristic scent and flavor. Research has confirmed its presence in a variety of fruits and plant materials. ontosight.ai

Table 1: Occurrence of Gamma-Octalactone in Plants and Fruits

| Plant/Fruit | Scientific Name (if available) | Reference |

|---|---|---|

| Apricot | Prunus armeniaca | thegoodscentscompany.com |

| Peach | Prunus persica | nih.govthegoodscentscompany.com |

| Mango | Mangifera indica | nih.govthegoodscentscompany.com |

| Blackberry | Rubus spp. | thegoodscentscompany.com |

| Pineapple | Ananas comosus | thegoodscentscompany.com |

| Plum | Prunus domestica | thegoodscentscompany.com |

| Wild Strawberry | Fragaria vesca | thegoodscentscompany.com |

| Bilberry | Vaccinium myrtillus | thegoodscentscompany.com |

| Papaya | Carica papaya | thegoodscentscompany.com |

| Akebia | Akebia trifoliata | nih.gov |

Note: The table is interactive and can be sorted by column.

Presence in Microorganisms (e.g., Fungi, Bacteria)

Microorganisms are significant producers of furanones, including gamma-octalactone. They can synthesize these compounds de novo or through the biotransformation of precursor molecules. Various species of fungi and bacteria have been identified as producers.

For instance, the fungus Fusarium poae is a known producer of gamma-octalactone. nih.gov Other fungi, such as species from the genera Aspergillus and Penicillium, are associated with the production of related furanones in stored grains. nih.gov Yeasts, particularly Yarrowia lipolytica, are widely utilized in industrial biotechnology for the biotransformation of fatty acids into valuable lactones like gamma-decalactone. mdpi.comd-nb.info Similarly, species like Sporidiobolus salmonicolor can convert precursors into γ-lactones. mdpi.com Lactic acid bacteria also play a role by producing the necessary hydroxy fatty acid precursors for lactone synthesis. researchgate.net The interaction between different microbes, such as in fungal-bacterial co-cultures, can also induce or enhance the production of these compounds. frontiersin.org

Table 2: Selected Microorganisms Involved in Furanone Production

| Microorganism | Role in Furanone Production | Specific Compound(s) | Reference |

|---|---|---|---|

| Fusarium poae | Direct production | gamma-Octalactone | nih.gov |

| Yarrowia lipolytica | Biotransformation of fatty acids | gamma-Decalactone | mdpi.commdpi.com |

| Sporidiobolus salmonicolor | Biotransformation of precursors | gamma-Decalactone | mdpi.com |

| Lactic Acid Bacteria | Production of hydroxy fatty acid precursors | Precursors for γ-lactones | researchgate.net |

| Aspergillus spp. | Production in stored grains | Furanones | nih.gov |

Note: The table is interactive and can be sorted by column.

Detection in Foodstuffs and Beverages

As a consequence of its occurrence in natural sources and formation during processing (such as fermentation and aging), gamma-octalactone is detected in a wide range of foodstuffs and beverages. It is also approved for use as a food flavoring agent. ontosight.aieuropa.eu Its presence has been confirmed in dairy products, meats, and numerous alcoholic beverages.

Specific examples include its detection in milk, chicken, beef, and ham. nih.govthegoodscentscompany.com It is also found in fermented beverages like beer, sherry, and cognac. thegoodscentscompany.com Wines, both red and white varieties, can contain gamma-octalactone, often imparted through aging in oak barrels, which contain lactone precursors. nih.govebi.ac.uk

Biosynthetic Pathways of Furanone Rings

The formation of the furanone ring structure, specifically the lactone ring, is a well-studied biochemical process. It primarily involves the intramolecular cyclization of a specific precursor molecule, which is itself derived from common metabolic pathways.

Enzymatic Mechanisms of Lactone Ring Closure

The fundamental reaction for lactone formation is an intramolecular esterification, where a hydroxyl group and a carboxyl group within the same molecule condense to form a cyclic ester (the lactone). nih.gov This process is known as lactonization.

While lactonization can occur spontaneously, particularly under acidic conditions, it is often catalyzed and controlled by specific enzymes in biological systems. mdpi.commdpi.com For instance, in some biosynthetic pathways involving polyketide synthases (PKS), a thioesterase (TE) domain catalyzes the final step of ring closure, which also serves to release the completed molecule from the enzyme complex. beilstein-journals.org Conversely, enzymes such as lactonohydrolases can catalyze the reversible opening of the lactone ring, demonstrating enzymatic control over this equilibrium. pnas.org The stereochemistry of the ring, which can be critical for the molecule's biological function, is also under strict enzymatic control, as demonstrated by the identification of specific enzymes that govern stereoselective ring closure. pnas.org

Precursor Compounds and Metabolic Routes (e.g., Fatty Acid Degradation)

The principal metabolic route for the biosynthesis of gamma-octalactone and other similar γ-lactones is the degradation of fatty acids. mdpi.com Unsaturated fatty acids serve as the primary starting materials in many organisms. d-nb.info

The key pathway is the peroxisomal β-oxidation cycle. This process systematically shortens the carbon chain of a fatty acid. For lactone biosynthesis, the process begins with a hydroxy fatty acid. This hydroxy fatty acid is then subjected to several cycles of β-oxidation until the carbon chain is shortened to the appropriate length. At this point, the resulting 4-hydroxy fatty acid (for γ-lactones) or 5-hydroxy fatty acid (for δ-lactones) undergoes intramolecular cyclization to form the stable lactone ring. mdpi.commdpi.com

The specific lactone produced is determined by the initial fatty acid precursor and the extent of its degradation. For example:

Gamma-decalactone is often produced from ricinoleic acid (12-hydroxy-9-octadecenoic acid), which is abundant in castor oil. Through β-oxidation, its 18-carbon chain is shortened to a 10-carbon 4-hydroxydecanoic acid, which then cyclizes. mdpi.commdpi.com

Gamma-dodecalactone can be synthesized from oleic acid. Bacteria first hydrate (B1144303) the oleic acid to form 10-hydroxystearic acid. Yeast then utilizes β-oxidation to shorten this to 4-hydroxydodecanoic acid, the direct precursor to the lactone. mdpi.comresearchgate.net

Gamma-hexalactone , found in beef, is derived from the degradation of linoleic acid into shorter 4-hydroxyhexanoic acid. nih.gov

This pathway highlights how common cellular metabolites are channeled through specific enzymatic steps to generate the diverse array of furanone compounds found in nature.

Role of Furanones in Chemical Communication in Biological Systems (e.g., Semiochemicals, Pheromones)

Furanones are a class of organic compounds that play a significant role in the chemical communication systems of a diverse range of organisms, from bacteria to insects and even plants. These compounds can act as semiochemicals, which are signaling molecules that mediate interactions between organisms. This includes pheromones, which are used for communication within the same species, and allelochemicals, which are involved in interspecies communication. The structural diversity of furanones allows for a wide array of specific biological activities.

While specific research on the role of 5-Butyl-2(3H)-furanone in chemical communication is limited, the broader family of furanones provides a strong basis for understanding its potential functions. The presence of a butyl group and the unsaturated lactone ring in its structure suggests it could have signaling properties analogous to other well-studied furanones.

Furanones as Semiochemicals in Interspecies Communication

A notable example of furanones in interspecies communication is found in the marine environment. The red macroalga, Delisea pulchra, produces a variety of halogenated furanones that act as a defense mechanism against biofouling. core.ac.uknih.govresearchgate.net These compounds interfere with the quorum-sensing systems of bacteria, which are communication pathways that allow bacteria to coordinate their behavior, including biofilm formation. core.ac.uk By disrupting these signals, the furanones prevent the settlement and growth of bacteria on the alga's surface. core.ac.uk

In the context of plant-animal interactions, certain 4-hydroxy-3(2H)-furanones found in the aroma of fruits can act as attractants for animals, which aids in seed dispersal. nih.gov

Furanones as Pheromones in Intraspecies Communication

Within the same species, furanones can function as crucial pheromones, particularly in insects. For instance, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a compound structurally related to this compound, is the sex pheromone of the female Japanese beetle. epa.gov It lures male beetles, playing a vital role in mating. epa.gov

Another example is 5-ethyl-2(5H)-furanone , which has been identified as a defensive compound in nymphs of the leaf-footed bug, Leptoglossus zonatus. semanticscholar.org This highlights the dual role that furanones can play as both defensive agents and signaling molecules.

Research Findings on Furanone Activity

Scientific studies have demonstrated the diverse biological activities of various furanones, which underscores their potential as signaling molecules.

Bacterial Communication: Halogenated furanones have been shown to inhibit swarming and biofilm formation in various bacteria, including Escherichia coli and Bacillus subtilis. researchgate.net This is achieved by interfering with their signaling pathways. researchgate.net

Insect Olfaction: Electroantennography (EAG) studies, which measure the electrical response of insect antennae to volatile compounds, have been used to identify furanones as active components of insect pheromone blends.

Fungal Metabolites: The fungus Polyporus durus is known to produce 5-butyl-2(5H)-furanone , a close isomer of the subject compound. researchgate.net Its biosynthesis is likely linked to the degradation of fatty acids. researchgate.net This natural occurrence suggests a potential ecological role for this compound, although its specific function as a semiochemical in this context has not been fully elucidated. researchgate.net

The table below summarizes key furanone compounds and their roles in chemical communication.

| Compound Name | Role | Organism(s) |

| Halogenated Furanones | Quorum Sensing Inhibitor | Delisea pulchra (red macroalga) |

| (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone | Sex Pheromone | Japanese beetle (Popillia japonica) |

| 5-Ethyl-2(5H)-furanone | Defensive Compound | Leaf-footed bug (Leptoglossus zonatus) |

| 5-Butyl-2(5H)-furanone | Fungal Metabolite | Polyporus durus (fungus) |

While direct evidence for This compound as a semiochemical remains to be established, the documented activities of structurally similar furanones in both intra- and interspecies communication provide a strong rationale for further investigation into its potential biological signaling roles.

Analytical Methodologies for 5 Butyl 2 3h Furanone Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is indispensable for the separation of 5-Butyl-2(3H)-furanone from other volatile and non-volatile compounds. Gas chromatography and high-performance liquid chromatography are the most prominent techniques utilized for this purpose.

Gas Chromatography (GC) for Volatile Analysis and Quantification

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. nist.gov

For the analysis of furanones and related lactones, various GC methods have been developed. For instance, in the analysis of flavor compounds in food matrices, GC coupled with mass spectrometry (GC-MS) is frequently employed. researchgate.net While a specific standardized method for the routine quantification of this compound is not widely documented, methods for similar compounds like γ-butyrolactone (GBL) provide a strong basis. These methods often utilize capillary columns with polar stationary phases, such as those with polyethylene (B3416737) glycol (e.g., SupelcoWax-10), or non-polar phases like dimethylpolysiloxane (e.g., HP-5MS). researchgate.netnih.gov

Table 1: Illustrative GC Parameters for Analysis of Related Furanones

| Parameter | Setting |

|---|---|

| Column | Agilent HP-5MS (26 m × 0.25 mm × 0.25 μm) researchgate.net |

| Carrier Gas | Helium, flow 1 mL/min researchgate.net |

| Injector Temperature | 280°C researchgate.net |

| Injection Mode | Split (e.g., 1:6) researchgate.net |

| Oven Program | 70°C (2 min hold), then 15°C/min to 100°C, then 35°C/min to 330°C (3 min hold) researchgate.net |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Total-scan (e.g., m/z 40-200) or SIM mode researchgate.net |

Note: This table provides an example of GC conditions used for the analysis of a related compound, γ-butyrolactone, and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a valuable technique for the analysis of less volatile or thermally sensitive compounds, and it is particularly useful for assessing the purity of synthesized or isolated this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of furanones and related lactones. sielc.com

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For the analysis of 2(5H)-furanone, a related compound, a mobile phase containing acetonitrile, water, and an acid such as phosphoric or formic acid has been used. sielc.com

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity. A UV detector is commonly used for the detection of furanones, as the α,β-unsaturated lactone structure exhibits UV absorbance.

Table 2: General RP-HPLC Conditions for Furanone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or Phosphoric Acid |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 220 nm) |

Note: This table outlines general starting conditions for the HPLC analysis of furanones; method optimization is required for this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹³C NMR spectroscopy would show characteristic peaks for the carbonyl carbon of the lactone, the olefinic carbons, and the carbons of the butyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structure of this compound and its derivatives. NMR is also invaluable in mechanistic studies to understand the formation of furanones and to characterize reaction intermediates and byproducts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170-175 |

| Olefinic CH | ~5.8-6.2 | ~115-125 |

| Olefinic C-Butyl | - | ~150-160 |

| O-CH₂ (ring) | ~4.7-5.0 | ~70-75 |

| CH₂ (ring) | ~2.8-3.2 | ~30-35 |

| Butyl-CH₂ | ~2.0-2.4 | ~30-35 |

| Butyl-(CH₂)₂ | ~1.3-1.6 | ~25-30 |

Note: These are estimated chemical shift ranges based on the analysis of similar structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern. When coupled with gas chromatography (GC-MS), it provides a powerful method for both identification and quantification. The molecular formula of this compound is C₈H₁₂O₂, corresponding to a monoisotopic mass of 140.0837 g/mol . acs.org

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For γ-lactones, common fragmentation pathways include the loss of the alkyl side chain and cleavages within the furanone ring. researchgate.net

A mass spectrum for the saturated analog, 5-butyldihydro-2(3H)-furanone, is available in the NIST database and shows a prominent fragment ion at m/z 85, resulting from the loss of the butyl radical. nih.gov Similar fragmentation behavior would be expected for this compound, with the molecular ion peak at m/z 140 and significant fragments corresponding to the loss of the butyl group and other parts of the molecule.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 140 | [M]⁺• (Molecular Ion) |

| 83 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 55 | [C₃H₃O]⁺ |

Note: This table is based on predicted fragmentation patterns and data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum of a γ-lactone is the strong absorption band due to the carbonyl (C=O) stretching vibration. For α,β-unsaturated five-membered lactones like this compound, this peak is typically observed in the region of 1740-1780 cm⁻¹. researchgate.net Other characteristic absorptions would include C-H stretching vibrations for the alkyl and vinyl groups (around 2850-3100 cm⁻¹), C=C stretching of the furanone ring (around 1650-1690 cm⁻¹), and C-O stretching vibrations (around 1000-1300 cm⁻¹). libretexts.org

By comparing the obtained IR spectrum with reference spectra of known lactones, the presence of the furanone ring and the butyl substituent can be confirmed.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (γ-lactone) | Stretch | 1740 - 1780 |

| C=C (alkene) | Stretch | 1650 - 1690 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| =C-H (alkene) | Stretch | 3000 - 3100 |

Note: These are general absorption ranges for the respective functional groups and may vary slightly for the specific molecule.

Determination of Stereochemical Configuration (if applicable for derivatives)

For derivatives of this compound that contain additional chiral centers, determining the stereochemical configuration is crucial as different stereoisomers can exhibit distinct biological activities and sensory properties. A prominent example is β-methyl-γ-octalactone, commonly known as "whisky lactone" or "quercus lactone," which is a key aroma compound in oak-aged alcoholic beverages. wikipedia.orgucdavis.edu This compound has two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers).

Chiral gas chromatography is the primary method for the enantioseparation and determination of the stereoisomeric composition of volatile chiral compounds like whisky lactone. nih.gov This technique utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with the enantiomers, leading to their separation and allowing for their individual quantification. Cyclodextrin-based CSPs are commonly employed for the enantioseparation of lactones. nih.gov

The analysis of whisky lactone has shown that different stereoisomers can be effectively separated using specific chiral GC columns. nih.govnih.gov This allows for the determination of the enantiomeric excess (ee) of each diastereomer (cis and trans).

Other advanced analytical techniques can also be applied to determine the absolute configuration of chiral furanone derivatives. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, the use of chiral shift reagents or chiral solvating agents can enable the differentiation of enantiomers in an NMR spectrum.

X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry of a molecule.

The table below illustrates a representative example of the enantioselective analysis of the cis- and trans-isomers of a this compound derivative, whisky lactone, using chiral gas chromatography.

| Stereoisomer | Absolute Configuration | Elution Order on a Chiral GC Column (Representative) |

| trans-whisky lactone | (+)-(4S,5R) | 1 |

| trans-whisky lactone | (-)-(4R,5S) | 2 |

| cis-whisky lactone | (-)-(4S,5S) | 3 |

| cis-whisky lactone | (+)-(4R,5R) | 4 |

Theoretical and Computational Studies on 5 Butyl 2 3h Furanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and predict chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to molecular orbitals that extend over the entire molecule rather than being localized on individual atoms. youtube.comquizlet.com The combination of atomic orbitals forms both lower-energy bonding molecular orbitals, where electrons contribute to bond formation, and higher-energy anti-bonding molecular orbitals, which destabilize the molecule if occupied. youtube.com

For furanone derivatives, computational methods like Density Functional Theory (DFT) are commonly used to analyze electronic properties. researchgate.net The B3LYP hybrid functional with a 6-311G++ basis set, for example, has been employed to calculate the geometry and electron density maps for compounds structurally related to 5-butyl-2(3H)-furanone. researchgate.net

Electron density analysis reveals the distribution of electrons within the molecule, which is crucial for identifying reactive sites. Regions with high electron density are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. researchgate.net In a study on a different furanone derivative, 2-D and 3-D electron density maps were generated to visualize these electron-rich and electron-poor regions, providing insight into the molecule's reactivity. researchgate.net While specific MO diagrams and electron density maps for this compound are not detailed in the available literature, such computational approaches are standard for elucidating its electronic character. Theoretical studies on the parent 2(3H)-furanone have utilized methods like the composite model chemistry CBS-QB3 and the M06-2X functional to explore reaction barriers and enthalpies related to its thermal decomposition. researchgate.net

Quantum chemical calculations are also used to predict spectroscopic properties, which can aid in the interpretation of experimental data. Theoretical calculations can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. For related five-membered heterocyclic compounds, vibrational calculations have been performed at the MP2 and DFT(B3LYP) levels of theory with the 6-311++G(d,p) basis set to support the analysis of experimental FTIR spectra. researchgate.net These calculations help assign specific vibrational modes, such as C=O stretching or C-H bending, to the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical predictions serve as a valuable tool for confirming the structure of synthesized or isolated compounds. Although specific predicted spectroscopic data for this compound were not found in the searched literature, these established computational methods are applicable for its characterization.

Conformational Analysis and Molecular Dynamics Simulations

The butyl side chain of this compound imparts significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies.

For a structurally similar molecule, Tetrahydro-2-furanmethanol (THFA), quantum-chemical calculations have been used to explore its potential energy surface. researchgate.net In that study, various conformers were optimized at the B3LYP/6-311+G(2d,2p) level of theory. researchgate.net The inclusion of zero-point vibrational energy (ZPVE) was shown to be important, as it could alter the relative stability of the conformers. researchgate.net Such an analysis for this compound would involve rotating the bonds of the butyl chain to find local energy minima and the global minimum, which represents the most populated conformation at equilibrium.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of this compound over time. MD simulates the movement of atoms and molecules, providing a detailed picture of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

Molecular Docking and Simulations of Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nanobioletters.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.

While no specific docking studies for this compound were identified, research on related compounds illustrates the approach. For instance, a molecular docking study of various phytocompounds, including the structurally similar 5-ethoxydihydro-2(3H)-furanone, was performed against the JAB1 protein, a target in cancer therapy. nanobioletters.com Using AutoDock software, the study calculated the binding energies of the ligands within the protein's active site. nanobioletters.com 5-Ethoxydihydro-2(3H)-furanone exhibited a binding energy of -4.6 kcal/mol. nanobioletters.com Such a result indicates the potential for the molecule to interact with the target protein. A similar computational approach could be applied to this compound to screen for potential biological targets and elucidate its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.netijpda.org These models are expressed as mathematical equations that can predict the activity of new, untested compounds.

Studies on furanone derivatives have successfully employed QSAR to explore their potential as therapeutic agents. For example, a series of furanone derivatives were analyzed for their cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net A 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN MFA) method, which showed good predictive ability. researchgate.net The model indicated that electrostatic parameters were critical for the observed COX-2 inhibition. researchgate.net

In another study, 3D-QSAR models were developed for a series of 21 furanone derivatives to determine the structural requirements for anti-bacterial activity. ijpda.orgneliti.comijpda.org This analysis, also using the kNN-MFA approach, generated a statistically significant model suggesting that both steric and electrostatic fields are important for the antibacterial action of these compounds. ijpda.org These QSAR studies demonstrate that the biological activities of furanone derivatives can be effectively modeled, which is useful for designing new derivatives with enhanced potency. researchgate.net

| QSAR Model Focus | Method | No. of Compounds | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) | Key Descriptors |

| COX-2 Inhibition | 3D-QSAR (kNN MFA) | 32 | 0.7622 | 0.7031 | - | Electrostatic |

| Antibacterial Activity | 3D-QSAR (kNN MFA) | 21 | 0.8699 | 0.8224 | 0.7905 | Steric & Electrostatic |

This table summarizes the statistical validation parameters from two separate QSAR studies on furanone derivatives. researchgate.netijpda.org

Industrial and Niche Applications of 5 Butyl 2 3h Furanone

Role as a Chemical Intermediate and Building Block in Organic Synthesis

5-Butyl-2(3H)-furanone belongs to the butenolide class of organic compounds, which are recognized as versatile precursors and building blocks in organic synthesis. nih.govfoodb.ca The chemical reactivity of the 2(3H)-furanone core makes it a valuable starting material for creating a diverse range of more complex molecules.

The 2(3H)-furanone structure serves as a synthon for various fine chemicals, primarily through reactions that involve its lactone ring and α,β-unsaturated system. These compounds are important precursors for a wide variety of heterocyclic systems. researchgate.net The facile opening of the furanone ring by different nucleophiles allows for the creation of acyclic derivatives. researchgate.net These intermediates can then undergo subsequent reactions, such as ring closure, to produce other synthetically valuable heterocyclic compounds. researchgate.net

The synthesis of butenolides themselves can be achieved through various methods, including the oxidative cyclization of β,γ-unsaturated carboxylic acids or the ring-opening and subsequent cyclization of functionalized cyclopropenones. organic-chemistry.orgacs.org These synthetic routes provide access to a wide array of substituted butenolides with significant functional group tolerance, further highlighting their role as versatile intermediates. nih.govacs.org

The utility of 2(3H)-furanones as precursors is particularly pronounced in heterocyclic chemistry. Their structure allows for transformation into a multitude of other heterocyclic rings. researchgate.net The reaction of 2(3H)-furanones with various nitrogen-based nucleophiles is a common strategy for synthesizing new heterocyclic frameworks. researchgate.netresearchgate.net

Depending on the nucleophile and reaction conditions, a variety of products can be obtained. For instance, reactions with benzylamine can yield N-benzylamides or, under different conditions, 2(3H)-pyrrolones. researchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) opens the furanone ring to form acid hydrazides, which are themselves versatile intermediates for synthesizing compounds like pyrrolinones. researchgate.net Through these and other transformations, the 2(3H)-furanone skeleton is a key starting point for producing heterocyclic systems such as pyridazinones, pyrazoles, oxadiazoles, triazoles, and isothiazoles. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from 2(3H)-Furanone Precursors

| Precursor | Nucleophile/Reagent | Resulting Heterocyclic System |

|---|---|---|

| 2(3H)-Furanone | Benzylamine | 2(3H)-Pyrrolone |

| 2(3H)-Furanone | Hydrazine Hydrate | Pyridazinone (after further steps) |

| Acid Hydrazide (from Furanone) | Isatin | Pyrrolinone |

Use in the Flavor and Fragrance Industry

While many furanone derivatives are potent and economically important aroma compounds, the specific application of this compound in the flavor and fragrance industry is not well-documented. acs.org Information is more readily available for its saturated (dihydro) analogues.

There is limited direct information on the specific aroma profile of this compound. However, the odor characteristics of structurally similar compounds provide some insight. The saturated analogue, 5-butyldihydro-2(3H)-furanone, also known as γ-octalactone, is described as having a spicy, green, coconut, and almond odor profile. thegoodscentscompany.com Another related compound, cis-5-Butyl-4-methyldihydro-2(3H)-furanone, is commonly known as cis-Whiskey lactone or cis-Oak lactone, which suggests a woody, sweet, and creamy aroma. nih.govnist.gov These related lactones are established flavor ingredients, with some having FEMA (Flavor and Extract Manufacturers Association) numbers, such as FEMA No. 3803 for cis-(-)-5-Butyl-4-methyldihydro-2(3H)-furanone. nih.gov In contrast, the isomeric compound 5-butyl-2(5H)-furanone is noted as not being recommended for flavor or fragrance use. thegoodscentscompany.com

Table 2: Aroma Profiles of this compound and Related Compounds

| Compound Name | Common Name | Reported Aroma/Flavor Profile | FEMA Number |

|---|---|---|---|

| This compound | - | Not specified in sources | Not found |

| 5-Butyldihydro-2(3H)-furanone | γ-Octalactone | Spicy, green, coconut, almond | 2796 |

| cis-5-Butyl-4-methyldihydro-2(3H)-furanone | cis-Whiskey lactone / cis-Oak lactone | Woody, sweet, creamy (inferred) | 3803 |

No specific information was found regarding the use of this compound in commercial fragrance formulations. While other furanone structures are patented for use as perfuming ingredients due to their powerful coumarinic, lactonic, and fruity notes, the specific contribution of this compound to this field is not detailed in the available research. google.com

Potential in Polymer Chemistry and Materials Science

The potential application of this compound in polymer chemistry and materials science is not documented in the reviewed scientific literature. In theory, as a lactone (a cyclic ester), it could potentially undergo ring-opening polymerization (ROP) to form a polyester (B1180765). ROP is a common method for polymerizing cyclic compounds that contain a heteroatom in the ring. youtube.com This process typically involves an initiator and results in a linear polymer chain with a composition identical to the starting monomer. youtube.com However, there is no specific evidence from the search results to suggest that this compound is used or has been investigated as a monomer for creating polymers or new materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-butyldihydro-2(3H)-furanone |

| γ-Octalactone |

| cis-5-Butyl-4-methyldihydro-2(3H)-furanone |

| cis-Whiskey lactone |

| cis-Oak lactone |

| N-benzylamide |

| 2(3H)-Pyrrolone |

| Acid hydrazide |

| Pyrrolinone |

| Pyridazinone |

| Pyrimidine |

| Benzoxazinone |

| Pyrazole |

| Oxadiazole |

| Triazole |

| Isothiazole |

| 5-butyl-2(5H)-furanone |

| Coumarin |

As a Monomer or Additive in Polymer Production

While direct, large-scale industrial use of this compound as a monomer or additive in polymer production is not extensively documented in publicly available research, the broader class of furan-based compounds is gaining significant attention in the development of bio-based polymers. Furan (B31954) derivatives are being explored as sustainable alternatives to petroleum-derived monomers for synthesizing polyesters, polyamides, and other polymers. researchgate.net The furan ring's structural similarity to the phenyl ring offers the potential to create bio-based polymers with properties comparable to their fossil-based counterparts. rug.nl

Research into furan-based polymers is a burgeoning field, with studies focusing on enzymatic and chemical polymerization routes to create novel materials. rug.nlrsc.org These bio-based polymers are being investigated for a range of applications, including packaging. rug.nl The incorporation of furan derivatives can impart unique properties to polymers, such as high rigidity. researchgate.net Although specific research on the polymerization of this compound is limited, the ongoing advancements in furan-based polymer chemistry suggest a potential future role for such substituted furanones in the creation of specialized polymers. Further research is needed to determine the specific properties that a butyl-substituted furanone monomer could confer to a polymer and to evaluate its viability in industrial applications.

Agricultural Applications (e.g., Agrochemicals, Biopesticides)

The agricultural applications of this compound and its derivatives are primarily centered on their roles as biopesticides and agrochemicals, owing to their ability to disrupt bacterial communication and biofilm formation. psu.edu This mechanism of action is particularly relevant in combating plant pathogens and controlling harmful microbial growth in agricultural settings.

A significant area of research has been on halogenated furanones, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which is a derivative of this compound. psu.edu These compounds have been shown to be potent inhibitors of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. mdpi.comnih.gov By interfering with QS, these furanone derivatives can prevent the expression of pathogenic traits without directly killing the bacteria, which can reduce the selective pressure for the development of resistance. nih.gov

The inhibition of biofilm formation is a key aspect of the agricultural potential of these compounds. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which protect them from environmental stresses and antimicrobial agents. mdpi.com Pathogenic bacteria that form biofilms can be more resilient and difficult to control. Furanone derivatives have demonstrated the ability to inhibit biofilm formation in a variety of bacteria, including those relevant to agriculture. psu.edunih.gov

For instance, research has shown that (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone can inhibit the swarming motility and biofilm formation of Bacillus subtilis, a common soil bacterium. psu.edu While some strains of B. subtilis are used as biofertilizers and biopesticides, others can cause spoilage in certain agricultural products. The ability to control its biofilm formation can be advantageous in specific contexts.

The potential of furanones as broad-spectrum biocontrol agents is also under investigation. psu.edu Their ability to disrupt quorum sensing across different bacterial species makes them attractive candidates for managing complex microbial communities in agricultural environments. This could lead to the development of novel agrochemicals that are more targeted and environmentally benign than traditional pesticides.

Below is a table summarizing the observed effects of a derivative of this compound on various bacteria, highlighting its potential for agricultural applications.

| Compound | Target Organism | Observed Effect | Potential Agricultural Application |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | Disrupts quorum sensing-regulated gene expression. psu.edu | Biocontrol agent in aquaculture to protect against pathogenic vibrios. |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | Inhibits swarming motility and biofilm formation. psu.edu | Control of bacterial growth and biofilm formation on crops and in soil. |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Staphylococcus epidermidis and Staphylococcus aureus | At subinhibitory concentrations, can enhance biofilm formation by repressing the luxS gene. nih.gov | Further research needed to understand context-dependent effects before agricultural use. |

| Synthetic brominated furanone (F202) | Escherichia coli O103:H2 and Salmonella ser. Agona | Prevents biofilm formation on abiotic surfaces. nih.gov | Prevention of contamination of food and feed products and processing equipment. |

Future Research Perspectives and Emerging Areas in 5 Butyl 2 3h Furanone Research

Development of More Efficient and Sustainable Synthetic Methodologies

While several synthetic routes to 5-butyl-2(3H)-furanone and related γ-butyrolactones exist, there is a continuous drive towards methodologies that are more efficient, cost-effective, and environmentally benign. mpg.degeorgiasouthern.edu Future research will likely focus on the principles of green chemistry to minimize waste and energy consumption.

Key areas of development include:

Catalytic Approaches: The development of novel catalysts, including metal-based organic-chemistry.orghud.ac.uk and organocatalysts, is a primary objective. These catalysts aim to facilitate the synthesis of the furanone core and its derivatives with high selectivity and yield under mild reaction conditions. organic-chemistry.orgacs.org Photocatalytic methods, utilizing light to drive chemical reactions, also present a promising avenue for sustainable synthesis. eventsair.com

Biocatalysis: The use of enzymes or whole-cell systems offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. georgiasouthern.edu Future work may involve screening for novel enzymes or engineering existing ones to produce this compound and its derivatives with high enantiopurity.

Renewable Feedstocks: A significant goal is to develop synthetic pathways that utilize renewable starting materials derived from biomass. For instance, processes are being explored to convert furfural, a biomass-derived platform chemical, into γ-butyrolactone. rsc.orgrsc.org

The table below summarizes emerging sustainable synthetic strategies for furanone compounds.

| Synthetic Strategy | Description | Potential Advantages |

| Novel Catalysis | Employment of advanced metal, organo-, or photocatalysts to improve reaction efficiency and selectivity. organic-chemistry.orghud.ac.ukorganic-chemistry.orgeventsair.com | Milder reaction conditions, higher yields, reduced byproducts, and lower energy consumption. |

| Biocatalysis | Utilization of enzymes or whole-cell systems for the synthesis of furanone derivatives. georgiasouthern.edu | High stereoselectivity, environmentally friendly reaction conditions (aqueous media, ambient temperature), and use of renewable resources. |

| Renewable Feedstocks | Development of synthetic routes starting from biomass-derived materials like furfural. rsc.orgrsc.org | Reduced reliance on fossil fuels, contributes to a circular economy, and enhances the sustainability of the chemical industry. |

Exploration of Undiscovered Biological Activities and Molecular Targets

The known biological activities of this compound, particularly its role as a quorum sensing inhibitor, have spurred interest in its broader pharmacological potential. nih.govmicrobiologyresearch.org Future research will aim to identify new biological activities and elucidate the underlying molecular mechanisms.

Promising areas of investigation include:

Antimicrobial Properties: Beyond its anti-quorum sensing effects, the direct antimicrobial activity of this compound and its derivatives against a wider range of pathogenic bacteria and fungi warrants further investigation. nih.govnih.govsemanticscholar.org

Anti-inflammatory and Anticancer Potential: The furanone scaffold is present in numerous compounds with demonstrated anti-inflammatory and anticancer properties. researchgate.netresearchgate.netresearchgate.netnih.gov Systematic screening of this compound and its analogs for these activities could reveal new therapeutic leads.

Target Identification: A crucial aspect of future research will be the identification and validation of the specific molecular targets through which this compound exerts its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening will be instrumental in this endeavor. Understanding these targets is essential for rational drug design. nih.gov

Rational Design and Synthesis of Novel Furanone Analogs with Enhanced Specificity

Building on a deeper understanding of the structure-activity relationships (SAR) of furanone compounds, researchers can rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. proquest.comnih.govtandfonline.com

Key strategies in this area will involve:

SAR Studies: Comprehensive SAR studies will continue to be vital for understanding how modifications to the furanone scaffold affect biological activity. nih.govtandfonline.com This knowledge will guide the design of new derivatives with optimized properties.

Hybrid Molecules: The synthesis of hybrid molecules that combine the furanone pharmacophore with other biologically active moieties is a promising approach to developing multifunctional drugs with synergistic effects. mdpi.com

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in predicting the biological activity of novel furanone analogs and prioritizing them for synthesis. researchgate.netlongdom.org

The following table outlines approaches for the rational design of novel furanone analogs.

| Design Approach | Description | Expected Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the furanone structure to determine the influence of different functional groups on biological activity. nih.govtandfonline.com | A clear understanding of the chemical features required for optimal activity, guiding the design of more potent and selective compounds. |

| Hybrid Molecule Synthesis | Covalently linking the furanone core to other known pharmacophores. mdpi.com | Creation of novel compounds with potentially synergistic or multi-target biological activities. |

| Computational Chemistry and Molecular Modeling | Utilizing computer-aided drug design (CADD) techniques to predict the interaction of furanone analogs with biological targets. researchgate.netlongdom.orgnih.gov | Prioritization of synthetic targets with the highest probability of desired biological activity, saving time and resources. |

Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions and Biological Processes

The development and application of advanced analytical techniques will be crucial for gaining a more detailed understanding of the chemical synthesis and biological actions of this compound.

Future research will likely leverage:

Spectroscopic Methods: In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time information on the kinetics and mechanisms of furanone synthesis and hydrolysis. researchgate.netnih.govresearchgate.netfiveable.me

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study the thermodynamics and kinetics of lactonization and to identify transient intermediates in chemical reactions. osti.gov

Fluorescence Probes: The development of fluorescently labeled furanone analogs could enable the visualization and tracking of these molecules within biological systems, providing insights into their uptake, distribution, and interaction with cellular components.

Integration of Artificial Intelligence and Machine Learning in Furanone Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical and pharmaceutical research. benthamscience.com In the context of this compound, these computational tools can be applied to:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activities, toxicity, and pharmacokinetic properties of novel furanone derivatives. nih.govalacrita.comelsevier.commdpi.comccij-online.org This can significantly accelerate the drug discovery process by identifying the most promising candidates for further investigation.

De Novo Design: Generative AI models can be used to design entirely new furanone-based molecules with desired properties. elsevier.com These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI tools can assist in the development of synthetic routes for novel furanone analogs by predicting reaction outcomes and suggesting optimal reaction conditions.

The integration of these cutting-edge technologies will undoubtedly accelerate the pace of discovery and innovation in the field of furanone research.

Q & A

Basic: What are the common synthetic pathways for 5-Butyl-2(3H)-furanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves intramolecular lactonization or condensation reactions. For example, microwave-assisted pyrolysis can enhance reaction efficiency by reducing side products and improving yield compared to conventional heating . Optimization strategies include:

- Adjusting solvent polarity to favor cyclization (e.g., using aprotic solvents like THF).

- Controlling temperature gradients during lactone formation to avoid thermal degradation .

- Catalytic methods using acid or base catalysts (e.g., p-TsOH) to accelerate ring closure .

Advanced: How can computational chemistry predict the reactivity and electronic properties of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations and molecular orbital analysis (e.g., HOMO-LUMO gap evaluation) are critical for predicting reactivity. For example:

- Chemissian software can model HOMO-LUMO gaps to assess electron-donating/accepting capabilities .

- Substituent effects (e.g., alkyl or phenyl groups at the 5-position) alter dipole moments and hardness, influencing antioxidative potential .

- Molecular dynamics simulations can model interactions with biological targets, such as bacterial enzymes, to guide derivative design .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

- GC-MS : Quantifies volatile impurities and confirms molecular weight using fragmentation patterns .

- NMR (¹H/¹³C) : Assigns stereochemistry and detects diastereomers, critical for lactone derivatives .

- X-ray crystallography : Resolves 3D electron density maps to validate spatial configurations .

- HPLC-PDA : Monitors purity in bio-based synthesis routes, especially for derivatives with UV-active chromophores .

Advanced: What strategies resolve contradictions in reported antibacterial efficacy of this compound derivatives?

Methodological Answer:

- Strain-specific MIC assays : Compare minimum inhibitory concentrations (MICs) across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify structure-activity relationships (SAR) .

- Biofilm disruption studies : Use confocal microscopy to quantify biofilm penetration efficiency, as hydrophobicity of the butyl chain may limit diffusion in certain matrices .

- QSAR modeling : Correlate logP values and substituent electronegativity with antibacterial potency to reconcile divergent results .

Basic: How does the lactone structure of this compound influence stability under varying pH?

Methodological Answer:

The lactone ring is prone to hydrolysis under alkaline conditions, forming a carboxylate intermediate. Stability protocols include:

- pH-controlled storage : Maintain solutions at pH 4–6 to prevent ring opening .

- Accelerated degradation studies : Use Arrhenius plots to predict shelf life in aqueous buffers .

- Stabilizers : Add non-nucleophilic buffers (e.g., citrate) to mitigate hydroxide ion attack .

Advanced: What in silico approaches model interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to bacterial efflux pumps or biofilm regulatory proteins (e.g., P. aeruginosa LasR) .

- MD simulations (GROMACS) : Assess ligand-receptor complex stability over nanosecond timescales .

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties, balancing bioavailability and cytotoxicity .

Basic: What are key considerations in designing bio-based synthesis routes for this compound?

Methodological Answer:

- Feedstock selection : Use C4 sugars (e.g., xylose) or lignin-derived compounds as precursors for sustainable production .

- Enzymatic catalysis : Leverage lipases or esterases for stereoselective lactonization .

- Lifecycle analysis (LCA) : Quantify energy inputs and waste outputs to benchmark against petrochemical routes .

Advanced: How do substituents at the 5-position alter the HOMO-LUMO gap and reactivity of 2(3H)-furanones?

Methodological Answer:

- Electron-donating groups (e.g., methyl) : Narrow the HOMO-LUMO gap, increasing reactivity toward electrophiles .

- Phenyl substituents : Enhance conjugation, lowering ionization potential and improving antioxidative capacity .

- Quantitative analysis : Calculate Fukui indices to map nucleophilic/electrophilic regions for targeted derivatization .

Basic: What protocols assess thermal degradation products of this compound in pyrolysis?

Methodological Answer: